molecular formula C22H26N2O4 B322590 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide

Cat. No.: B322590
M. Wt: 382.5 g/mol
InChI Key: OWAJCEHJZKADDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is a complex organic compound with the molecular formula C22H26N2O4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of 4-methoxybenzoyl chloride: This can be achieved by reacting 4-methoxybenzoic acid with thionyl chloride.

    Amidation Reaction: The 4-methoxybenzoyl chloride is then reacted with 2-amino-cyclohexanol to form the intermediate 4-methoxy-N-(2-hydroxycyclohexyl)benzamide.

    Methoxylation: The intermediate is further reacted with methoxybenzoyl chloride to introduce the second methoxybenzoyl group, resulting in the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzamide functionalities can be reduced to amines under suitable conditions.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzamides with various functional groups.

Scientific Research Applications

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-methoxy-N-(4-{4-[(4-methoxybenzoyl)amino]benzyl}phenyl)benzamide
  • 2-methoxy-N-(4-{4-[(2-methoxybenzoyl)amino]phenoxy}phenyl)benzamide
  • 3-methoxy-N-[4-(3-{4-[(3-methoxybenzoyl)amino]phenoxy}phenoxy)phenyl]benzamide

Uniqueness

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide is unique due to its specific structural features, such as the presence of cyclohexyl and methoxybenzoyl groups, which contribute to its distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C22H26N2O4

Molecular Weight

382.5 g/mol

IUPAC Name

4-methoxy-N-[2-[(4-methoxybenzoyl)amino]cyclohexyl]benzamide

InChI

InChI=1S/C22H26N2O4/c1-27-17-11-7-15(8-12-17)21(25)23-19-5-3-4-6-20(19)24-22(26)16-9-13-18(28-2)14-10-16/h7-14,19-20H,3-6H2,1-2H3,(H,23,25)(H,24,26)

InChI Key

OWAJCEHJZKADDI-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)OC

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2CCCCC2NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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